3-Fluoro-4-methoyl-DL-phenylalanine
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Overview
Description
3-Fluoro-4-methyl-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12FNO2. It is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the phenyl ring of the phenylalanine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-DL-phenylalanine typically involves the introduction of fluorine and methyl groups onto the phenylalanine backbone. One common method includes the use of fluorinated reagents and catalysts to achieve selective fluorination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-methyl-DL-phenylalanine may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-4-methyl-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or in drug design.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-phenylalanine
- 4-Methyl-phenylalanine
- 3-Fluoro-4-chloro-phenylalanine
Uniqueness
3-Fluoro-4-methyl-DL-phenylalanine is unique due to the combined presence of both fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. This dual substitution can enhance its stability, binding affinity, and specificity in various applications .
Properties
IUPAC Name |
2-amino-3-(3-fluoro-4-formylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-6(1-2-7(8)5-13)4-9(12)10(14)15/h1-3,5,9H,4,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUWZIBXBLNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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